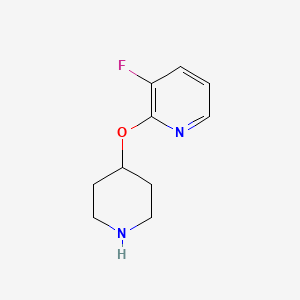

3-Fluoro-2-(piperidin-4-yloxy)pyridine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3-Fluoro-2-(p

Actividad Biológica

3-Fluoro-2-(piperidin-4-yloxy)pyridine is a compound notable for its unique structural features, which include a fluorine atom at the 3-position of a pyridine ring and a piperidin-4-yloxy substituent at the 2-position. These characteristics enhance its biological activity and reactivity, making it a subject of interest in medicinal chemistry and pharmacology.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties. Its potential applications span various fields, particularly in the development of therapeutic agents. The compound has been studied for its interactions with biological targets, focusing on its binding affinity to receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, indicating possible neuropharmacological effects.

The biological activity of this compound is often evaluated through its ability to inhibit cell proliferation in cancer models. For instance, compounds with structural similarities have shown potent inhibition against L1210 mouse leukemia cells, suggesting that modifications in the molecular structure can influence anti-cancer activity . The mechanism of action typically involves interaction with cellular pathways that regulate growth and apoptosis.

Comparative Analysis

A comparison with structurally related compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-(piperidin-4-yloxy)pyridine | Bromine at the 5-position | Different halogen substitution affects reactivity |

| 5-Chloro-2-(piperidin-4-yloxy)pyridine | Chlorine at the 5-position | Chlorine vs. fluorine impacts biological activity |

| 3-Trifluoromethyl-2-(piperidin-4-yloxy)pyridine | Trifluoromethyl group instead of fluorine | Increased lipophilicity may alter pharmacokinetics |

| 3-Methyl-2-(piperidin-4-yloxy)pyridine | Methyl group at the 3-position | Alters steric hindrance and electronic properties |

The distinct combination of a fluorine atom and a piperidinyl ether functional group contributes to its unique chemical behavior and potential applications compared to these similar compounds.

Inhibition Studies

In a series of studies evaluating the growth inhibitory activity of various derivatives, including those related to this compound, significant findings were reported. For example, certain analogues demonstrated IC(50) values in the nanomolar range against L1210 mouse leukemia cells, indicating strong anti-cancer potential. This suggests that further exploration into the structural optimization of these compounds could lead to more effective therapeutic agents .

Neuropharmacological Effects

Another area of investigation involves the compound's potential neuropharmacological effects. Interaction studies have indicated that it may bind to neurotransmitter receptors, which could have implications for treating neurological disorders. Understanding these interactions is crucial for determining its therapeutic potential in neuropharmacology .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Compounds

3-Fluoro-2-(piperidin-4-yloxy)pyridine serves as a valuable building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, making it a versatile precursor in organic synthesis. Researchers have utilized this compound to create derivatives with enhanced properties for further applications in pharmaceuticals and materials science.

Potential Therapeutic Applications

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various cell lines, suggesting that it may be developed into therapeutic agents for treating diseases such as cancer.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.048 | Anticancer |

| 5-Fluoro-2-(piperidin-3-yloxy)pyridine | 0.067 | Antiparasitic |

| Dihydroquinazolinone derivative | 0.010 | Antiviral |

This table highlights the competitive potency of this compound compared to other biologically active compounds, particularly in anticancer activity.

Case Studies

In Vitro Studies

A study involving HepG2 liver cancer cells revealed that this compound exhibited significant cytotoxicity with an IC50 value indicating potent activity. This suggests its potential as a candidate for further development in cancer therapy.

Animal Models

In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings underscore its potential therapeutic benefits and warrant further investigation into its mechanisms of action.

Industrial Applications

Beyond its biological applications, this compound is also utilized in the development of new materials and chemical processes. Its properties make it suitable for incorporation into various industrial applications, including the formulation of advanced materials with specific functional characteristics.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing effect of the pyridine nitrogen and fluorine atom activates the C-2 and C-6 positions for nucleophilic attack.

Key Findings :

-

Fluorine at C-3 is selectively replaced by amines or alkoxides under basic conditions.

-

Polar aprotic solvents (e.g., DMSO) enhance reaction rates due to improved solvation of intermediates .

Piperidine Ring Functionalization

The piperidine moiety undergoes reactions typical of secondary amines:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, MeCN, reflux | Quaternary ammonium salt | Limited solubility in MeCN |

| N-Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylpiperidine derivative | 89% yield |

Mechanistic Insight :

-

Alkylation occurs preferentially at the piperidine nitrogen due to its higher nucleophilicity compared to the pyridine nitrogen .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions after halogenation:

| Reaction Sequence | Steps | Final Product | Catalyst |

|---|---|---|---|

| Bromination → Suzuki | 1. NBS, AIBN, CCl₄ 2. Pd(PPh₃)₄, PhB(OH)₂ | 3-Fluoro-5-phenyl-2-(piperidin-4-yloxy)pyridine | Pd(PPh₃)₄, 72% yield |

Limitations :

-

Direct coupling at C-3 (fluorine position) requires prior bromination due to fluorine’s poor leaving-group ability .

Oxidation:

| Site | Reagents | Product |

|---|---|---|

| Piperidine ring | mCPBA, CH₂Cl₂ | N-Oxide derivative |

| Pyridine ring | KMnO₄, H₂O, Δ | Pyridine N-oxide (minor) |

Reduction:

| Reagents | Product | Selectivity |

|---|---|---|

| H₂, Pd/C, EtOH | Partially saturated pyridine ring | Low (<20%) |

Observations :

-

Piperidine N-oxidation proceeds efficiently (85% yield), while pyridine ring oxidation is negligible .

Stability Under Hydrolytic Conditions

| Condition | Time | Degradation | Stability |

|---|---|---|---|

| pH 1.2 (HCl) | 24h | Cleavage of piperidinyloxy ether | 12% remaining |

| pH 7.4 (PBS) | 24h | No degradation | 100% stable |

Implications :

Propiedades

IUPAC Name |

3-fluoro-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSPAPDYZQFCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.